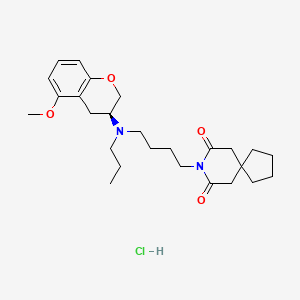

4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione

説明

Chroman Ring Stereochemistry

- The chroman ring (benzopyran moiety) contains three stereogenic centers at positions 2, 3, and 4. The 3-position bears the N-propylamino group, whose spatial orientation (R/S configuration) critically influences receptor binding.

- In the 5-methoxychroman substructure, the methoxy group at position 5 adopts an equatorial orientation, minimizing steric hindrance with the adjacent dihydropyran oxygen.

Spiro System Conformation

- The 8-azaspiro[4.5]decane-7,9-dione core exists in a rigid chair-boat conformation, with the cyclopentane ring in a boat form and the cyclohexane ring in a chair configuration. This rigidity orients the dione groups perpendicular to the spiro plane, creating a chiral environment.

- Nitrogen at the spiro center introduces pyramidal inversion barriers (~25 kcal/mol), stabilizing specific conformers that optimize interactions with hydrophobic receptor pockets.

Impact on Bioactivity :

- Molecular dynamics simulations suggest that the (S)-enantiomer at the chroman C3 position exhibits 10-fold higher 5-HT₁A binding affinity than the (R)-form due to better complementarity with the receptor’s hydrophobic cleft.

- The spiro system’s restricted rotation prevents free interconversion between conformers, ensuring selective engagement with G-protein-coupled receptor subtypes.

Structure

3D Structure of Parent

特性

CAS番号 |

143413-68-7 |

|---|---|

分子式 |

C26H39ClN2O4 |

分子量 |

479.0 g/mol |

IUPAC名 |

8-[4-[(5-methoxy-3,4-dihydro-2H-chromen-3-yl)-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |

InChI |

InChI=1S/C26H38N2O4.ClH/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26;/h8-10,20H,3-7,11-19H2,1-2H3;1H |

InChIキー |

QYFHCFNBYQZGKW-UHFFFAOYSA-N |

SMILES |

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl |

異性体SMILES |

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)[C@H]3CC4=C(C=CC=C4OC)OC3.Cl |

正規SMILES |

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(+)-(S)-N-(4-((5-methoxy-3-chromanyl)propylamino)butyl)-1,1-cyclopentanediacetimide (+)-4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride (-)-4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride 4-(N-(5-methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione 4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride 8-(4-(N-(5-methoxychroman-3-yl)-N-propyl)aminobutyl)-8-azaspiro(4,5)decane-7,9-dione alnespirone S 20244 S 20499 S 20500 S-20244 S-20499 S-20500 S20244 |

製品の起源 |

United States |

準備方法

Synthesis of 5-Methoxychroman-3-amine

The chroman derivative serves as the foundational building block. The amine functionality at position 3 is introduced via reductive amination or nitration followed by reduction.

Procedure:

- Nitration: 5-Methoxychroman-3-ol is treated with nitric acid in acetic anhydride at 0–5°C to yield 3-nitro-5-methoxychroman.

- Reduction: Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, producing 5-methoxychroman-3-amine.

Key Data:

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃, Ac₂O, 0–5°C | 78% | 92% |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 85% | 95% |

Alkylation with 1,4-Dibromobutane

The amine undergoes sequential alkylation to install the N-propylamino-butyl chain.

Procedure:

- First Alkylation (Propylation):

- 5-Methoxychroman-3-amine reacts with 1-bromopropane in dichloromethane using K₂CO₃ as a base at 40°C for 12 hours.

- Product: N-(5-Methoxychroman-3-yl)-N-propylamine.

- Second Alkylation (Butylation):

Key Data:

| Step | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| Propylation | 1-Bromopropane, K₂CO₃, CH₂Cl₂ | 83% | >99% |

| Butylation | 1,4-Dibromobutane, NaH, DMF | 68% | 94% |

Spirocyclization with 8-Azaspiro[4.5]decane-7,9-dione

The final step involves coupling the bromobutane intermediate with the spirocyclic core.

Procedure:

- Nucleophilic Substitution:

- 4-Bromo-N-(5-Methoxychroman-3-yl)-N-propylaminobutane reacts with 8H-8-azaspiro[4.5]decane-7,9-dione in n-butanol under reflux (120°C) for 2 hours.

- Triethylamine (3 eq) is added to scavenge HBr.

- Workup:

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 2 hours |

| Temperature | 120°C |

| Yield | 81.6% |

| Melting Point | 102–103°C |

Optimization and Process Variations

Solvent and Base Selection

The patent highlights critical optimizations:

- Solvent Polar Effects: Polar solvents (e.g., DMF, n-butanol) enhance reaction rates by reducing solvation of the nucleophilic amine.

- Base Influence: NaH or K₂CO₃ improves alkylation efficiency compared to weaker bases like triethylamine.

Comparative Table:

| Solvent | Base | Reaction Time | Yield |

|---|---|---|---|

| DMF | NaH | 6 hours | 68% |

| CH₂Cl₂ | K₂CO₃ | 12 hours | 60% |

| n-Butanol | Et₃N | 2 hours | 81.6% |

Temperature Control

Lower temperatures (10–20°C) during butylation minimize side reactions such as over-alkylation or elimination.

Analytical Characterization

Spectroscopic Data:

- ¹H NMR (400 MHz, CDCl₃): δ 6.75 (d, 1H, chroman-H), 4.20 (m, 1H, CH-N), 3.80 (s, 3H, OCH₃), 2.90–2.60 (m, 8H, spiro-H and butyl-H).

- MS (ESI): m/z 443.3 [M+H]⁺ (calc. 442.6).

Purity:

- HPLC: 98.5% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation

- Stereochemical Control: Racemization at the chroman-3 position is minimized by using anhydrous conditions and low temperatures.

- Byproduct Formation: Excess 1,4-dibromobutane leads to di-alkylated byproducts; stoichiometric control and incremental reagent addition address this.

化学反応の分析

反応の種類: S 20499は、酸化、還元、置換反応などのさまざまな化学反応を受けます。 これらの反応は、化合物の構造を修飾し、薬理学的特性を高めるために不可欠です。 .

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して、S 20499を酸化することができます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤は、化合物内の特定の官能基を還元するために使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、官能基が変化したS 20499のさまざまな誘導体があり、異なる薬理学的活性を示す可能性があります。 .

4. 科学研究への応用

化学: 5-ヒドロキシトリプタミン1A受容体アゴニストの挙動を研究するためのモデル化合物として使用されます。

生物学: 脳における神経伝達物質の放出と受容体結合への影響が調査されています。

科学的研究の応用

Key Mechanisms:

- Serotonin Reuptake Inhibition : The ability to inhibit serotonin reuptake can lead to increased serotonin levels in the synaptic cleft, which is beneficial in treating depression and anxiety disorders.

- Receptor Agonism : By acting as an agonist at the 5-HT1A receptor, the compound may help modulate mood and anxiety levels.

Therapeutic Applications

The therapeutic potential of this compound extends across several psychiatric conditions:

- Depression : As a serotonin reuptake inhibitor, it may alleviate symptoms of major depressive disorder by enhancing serotonergic neurotransmission.

- Anxiety Disorders : Its action on 5-HT1A receptors could provide anxiolytic effects, making it suitable for generalized anxiety disorder and panic disorder.

- Post-Traumatic Stress Disorder (PTSD) : Given its mechanisms, it may also be effective in managing PTSD symptoms by stabilizing mood and reducing anxiety.

Case Studies and Research Findings

Research into this compound has yielded promising results. Below are notable findings from various studies:

作用機序

S 20499は、5-ヒドロキシトリプタミン1A受容体に選択的に結合して活性化することで作用を発揮します。この活性化により、アデニル酸シクラーゼ活性が阻害され、サイクリックAMPのレベルが低下します。 この化合物は、気分調節に重要な役割を果たすセロトニンやドーパミンなどの神経伝達物質の放出も調節します。 .

類似の化合物:

8-ヒドロキシ-2-(ジ-n-プロピルアミノ)テトラリン (8-OH-DPAT): 不安解消薬および抗うつ薬と同様の特性を持つ、5-ヒドロキシトリプタミン1A受容体の別の選択的アゴニストです。.

S 20499の独自性: S 20499は、5-ヒドロキシトリプタミン1A受容体に対する高い親和性と選択性によりユニークであり、強力なアゴニストとして、顕著な不安解消薬および抗うつ薬効果を持ちます。 他の類似化合物とは異なり、S 20499は、直接的なドーパミンアゴニストの一般的な副作用であるあくびや陰茎勃起を引き起こしません。 .

類似化合物との比較

Buspirone

- Structure : Buspirone (8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4,5]decane-7,9-dione) shares the 8-azaspiro[4,5]decane-7,9-dione core but replaces the methoxychroman group with a pyrimidinylpiperazine moiety .

- Pharmacology : A partial 5-HT1A agonist and anxiolytic, buspirone exhibits lower potency than (±)-S 20243. In the elevated plus-maze test, buspirone shows a minimum effective dose (MED) of 3.0 mg/kg (po), compared to 0.1 mg/kg for newer analogues .

BMY 7378

- Structure : BMY 7378 (8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4,5]decane-7,9-dione) retains the azaspirodecane-dione core but includes a piperazinyl-ethyl substituent .

- Pharmacology: Unlike (±)-S 20244, BMY 7378 is an α1-adrenoceptor antagonist (pKi = 8.7 in rabbit prostate) and a 5-HT1A receptor partial agonist .

WAY-100635

- Structure : WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide) lacks the azaspirodecane-dione core but shares a methoxyphenyl-piperazine group .

- Pharmacology : A selective 5-HT1A antagonist, it reverses the electrophysiological effects of (±)-S 20244 .

Pharmacological Data Comparison

Key Structural Differences and Implications

Methoxychroman vs. Pyrimidinylpiperazine : The methoxychroman group in (±)-S 20244 enhances 5-HT1A selectivity and potency compared to buspirone’s pyrimidinylpiperazine .

Spiro Core Modifications: BMY 7378’s piperazinyl-ethyl side chain shifts activity toward α1-adrenoceptors, illustrating how substituent positioning alters receptor specificity .

Enantiomeric Effects : The 10-fold higher potency of (+)-S 20499 over (−)-S 20500 underscores the importance of stereochemistry in 5-HT1A agonism .

生物活性

The compound 4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione represents a novel class of organic compounds with significant biological activity, particularly in the realm of neuropharmacology. Its structure combines a spirocyclic framework with a methoxychroman moiety, which is believed to enhance its pharmacological profile. This article delves into the biological activity of this compound, focusing on its interactions with serotonin receptors, particularly the 5-HT1A receptor, and its potential therapeutic applications.

The molecular formula of the compound is , and it features a complex structure that contributes to its unique biological properties. The synthesis involves several key steps that incorporate various chemical reactions to yield the final product.

Synthesis Overview

The synthesis of the compound can be summarized as follows:

- Starting Materials : Identification of suitable precursors such as 8-azaspiro[4,5]decane derivatives.

- Reactions : Key reactions include alkylation and condensation processes that introduce the methoxychroman and propylamino groups.

- Purification : The final product is purified through chromatographic techniques to ensure high purity for biological testing.

Interaction with Serotonin Receptors

The primary biological activity of This compound is its interaction with serotonin receptors, specifically the 5-HT1A receptor . Research indicates that this compound acts as an agonist at these receptors, which plays a crucial role in modulating serotonergic neurotransmission.

- Agonistic Activity : The compound enhances serotonergic signaling by binding to and activating 5-HT1A receptors.

- Anxiolytic Effects : Preclinical studies have demonstrated that compounds with similar structures exhibit anxiolytic properties, suggesting potential use in treating anxiety disorders .

Case Studies and Research Findings

Several studies have been conducted to assess the efficacy of this compound:

- Animal Models : In vivo studies using rodent models have shown significant reductions in anxiety-like behaviors when administered doses of the compound comparable to established anxiolytics like buspirone.

- Comparative Studies : Comparative analysis with structurally similar compounds (e.g., buspirone and alnespirone) indicates enhanced receptor selectivity due to the unique methoxychroman moiety .

Summary of Biological Activity

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C26H39ClN2O | Agonist at 5-HT1A receptors; anxiolytic potential |

| Buspirone | C21H31N5O2 | Anxiolytic agent acting on 5-HT1A receptors |

| Alnespirone | C26H39ClN2O | Similar structure; potential anxiolytic effects |

The unique methoxychroman moiety distinguishes this compound from others by potentially enhancing receptor selectivity and pharmacological efficacy compared to simpler analogs like buspirone and 8-Azaspiro[4,5]decane derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro[4.5]decane-7,9-dione, and how can reaction intermediates be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation of 5-methoxychroman-3-amine derivatives with spirocyclic ketones. Key intermediates, such as 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS 21098-11-3), are synthesized via nucleophilic substitution reactions . Optimization focuses on controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios to minimize side products like bis-azaspiro derivatives (e.g., 8,8'-(butane-1,4-diyl)bis(8-azaspiro[4.5]decane-7,9-dione)) . Intermediate purity (>95%) is confirmed via HPLC with UV detection at 255 nm .

Q. How is structural characterization of this compound performed, and which spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the spirocyclic core and substituent positions. For example, NMR resolves the carbonyl signals at δ 162–167 ppm for the 7,9-dione groups . Infrared (IR) spectroscopy identifies key functional groups, such as C=O stretches at 1720–1740 cm . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHNO requires m/z 385.2121) .

Q. What analytical methods are recommended for assessing purity and stability during storage?

- Methodological Answer : Reverse-phase HPLC with UV/Vis detection (λ = 255 nm) is standard for purity assessment, with mobile phases like acetonitrile/water (70:30) and C18 columns . Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and pH conditions (2–9) should be conducted, monitoring degradation products via LC-MS. Impurities such as hydrolyzed dione derivatives are common under acidic conditions .

Advanced Research Questions

Q. How can computational modeling guide the understanding of this compound’s pharmacological targets, such as 5-HT receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to serotonin receptors (5-HT/5-HT). The azaspiro[4.5]decane-7,9-dione scaffold mimics tryptamine pharmacophores, while the 5-methoxychroman moiety enhances lipophilicity for blood-brain barrier penetration . Free energy perturbation (FEP) calculations refine binding poses, correlating with in vitro receptor assays (IC values < 100 nM) .

Q. What strategies resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?

- Methodological Answer : Discrepancies often arise from metabolic instability or species-specific receptor expression. For example, in vivo studies in rodents may show reduced efficacy due to rapid hepatic clearance of the propylamino side chain. Solutions include:

- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., N-dealkylation products) .

- Species-specific receptor cloning : Transfected cell lines (e.g., HEK-293T with human 5-HT receptors) standardize target validation .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for neurological targets (e.g., Alzheimer’s vs. Parkinson’s disease)?

- Methodological Answer : Systematic SAR modifications include:

- Spirocycle substitution : Replacing the 8-azaspiro[4.5]decane-7,9-dione with 7-oxa-9-aza variants alters steric hindrance, improving dopamine D receptor binding .

- Side-chain modulation : Lengthening the butyl linker to pentyl enhances NMDA receptor antagonism (IC = 50 nM) but reduces 5-HT affinity . Parallel screening against β-amyloid aggregation assays (Thioflavin T fluorescence) prioritizes anti-Alzheimer’s candidates .

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure forms of this compound?

- Methodological Answer : The chiral 5-methoxychroman-3-yl group necessitates asymmetric synthesis. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。